![molecular formula C9H15NO5 B1428163 5-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1427359-47-4](/img/structure/B1428163.png)
5-Oxa-2-azaspiro[3.5]nonane oxalate
Vue d'ensemble
Description
5-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single atom. The presence of both oxygen and nitrogen atoms in the ring system contributes to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 5-Oxa-2-azaspiro[3.5]nonane oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Des Réactions Chimiques
5-Oxa-2-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
5-Oxa-2-azaspiro[3.5]nonane oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets and pathways. The presence of both oxygen and nitrogen atoms in the spirocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Oxa-2-azaspiro[3.5]nonane oxalate can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.5]nonane oxalate: Similar in structure but with different positioning of the oxygen and nitrogen atoms.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Another spirocyclic compound with a different ring size and arrangement.
The uniqueness of this compound lies in its specific ring structure and the positioning of the oxygen and nitrogen atoms, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-oxa-2-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQYPIJYODIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)
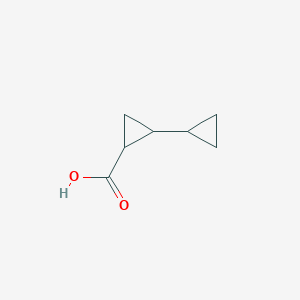
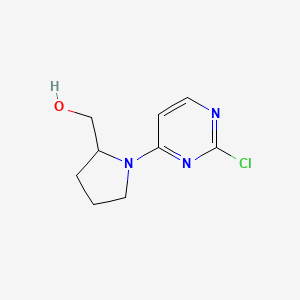
![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)

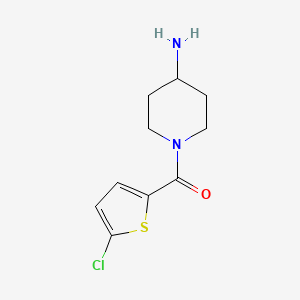
![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)

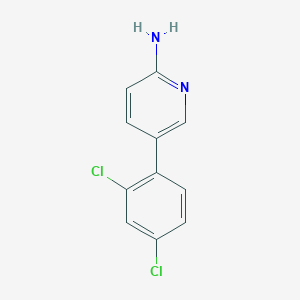
![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)
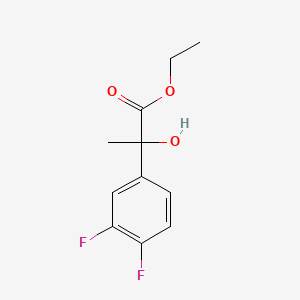
![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)
![{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428101.png)
![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)
